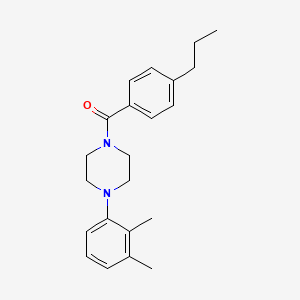
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide
説明
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called piperazine derivatives, which have been shown to have various pharmacological effects.
作用機序
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide inhibits EAAT2 by binding to its substrate-binding site. This prevents the reuptake of glutamate from the synaptic cleft, leading to increased extracellular glutamate levels. The increased glutamate levels can then activate postsynaptic glutamate receptors, leading to enhanced synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide are primarily related to its inhibition of EAAT2. By increasing extracellular glutamate levels, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide can enhance synaptic transmission and improve cognitive function. However, excessive glutamate release can also lead to excitotoxicity, which can cause neuronal damage and death. Therefore, the dosage and duration of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide treatment need to be carefully controlled to avoid adverse effects.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide is its selectivity for EAAT2. This allows researchers to specifically target this transporter and study its role in various physiological processes. However, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide is also a potent inhibitor of other EAAT subtypes, which can complicate the interpretation of experimental results. Additionally, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide research. One area of interest is the development of more potent and selective EAAT2 inhibitors. This could lead to the development of more effective treatments for neurological disorders that involve dysregulation of glutamate signaling. Another area of interest is the study of the physiological and pathological roles of EAAT2 in various brain regions. This could provide insights into the mechanisms underlying learning and memory, as well as the pathogenesis of neurological disorders. Finally, the development of novel drug delivery systems could improve the pharmacokinetics and efficacy of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide in vivo.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the excitatory amino acid transporter subtype 2 (EAAT2), which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes, including learning and memory. Dysregulation of glutamate signaling has been implicated in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. By inhibiting EAAT2, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide increases the extracellular concentration of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-25-17-6-7-18(19(13-17)26-2)22-20(27)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHAPLFRSVSKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[4-(benzyloxy)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B4734322.png)
![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![7-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4734327.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)
![N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4734343.png)
![3-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4734351.png)


![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)
![5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4734388.png)

![methyl 5-methyl-2-{[(4-pyridinylamino)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4734425.png)
![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4734435.png)